molecular formula C8H17NO4 B8422392 Isobutyl 1,3-dihydroxypropan-2-yl-carbamate

Isobutyl 1,3-dihydroxypropan-2-yl-carbamate

Cat. No. B8422392
M. Wt: 191.22 g/mol
InChI Key: FKNIGJNNGPRXIB-UHFFFAOYSA-N
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Patent
US08926998B2

Procedure details

Isobutyl 1,3-dihydroxypropan-2-yl-carbamate (iBuDHPC) was prepared using serinol and isobutyl chloroformate according to the general procedure described in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].Cl[C:8]([O:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[O:9]>>[OH:4][CH2:3][CH:2]([NH:1][C:8](=[O:9])[O:10][CH2:11][CH:12]([CH3:14])[CH3:13])[CH2:5][OH:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)NC(OCC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.